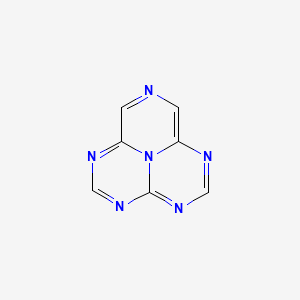
1,3,4,6,8-Pentaazacycl(3.3.3)azine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6,8-Pentaazacycl(3.3.3)azine is a heterocyclic compound with the molecular formula C₇H₄N₆ and a molecular weight of 172.15 g/mol . This compound is characterized by its unique structure, which includes five nitrogen atoms within a tricyclic framework. It is also known by its alternative name, 1,3,4,6,8,9b-Hexaazaphenalene .
Preparation Methods
The synthesis of 1,3,4,6,8-Pentaazacycl(3.3.3)azine involves several steps and specific reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a solvent such as 1-butanol and is conducted at elevated temperatures, around 242-247°C . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1,3,4,6,8-Pentaazacycl(3.3.3)azine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents. Common reagents used in these reactions include hydrogen gas, catalysts, and strong oxidizing agents.
Scientific Research Applications
1,3,4,6,8-Pentaazacycl(3.3.3)azine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4,6,8-Pentaazacycl(3.3.3)azine involves its interaction with molecular targets such as enzymes and proteins. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions .
Comparison with Similar Compounds
1,3,4,6,8-Pentaazacycl(3.3.3)azine can be compared with other similar compounds, such as:
1,3,4,6,7-Pentaazacycl(3.3.3)azine: This compound has a similar structure but differs in the position of nitrogen atoms.
1,3,4,6,8,9b-Hexaazaphenalene: An alternative name for this compound, highlighting its structural uniqueness. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its tricyclic framework, which imparts distinct chemical and physical properties.
Properties
CAS No. |
64323-57-5 |
|---|---|
Molecular Formula |
C7H4N6 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
2,4,6,8,11,13-hexazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C7H4N6/c1-5-9-3-11-7-12-4-10-6(2-8-1)13(5)7/h1-4H |
InChI Key |
DMKFTFMRVUXACD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CN=C3N2C(=NC=N3)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)

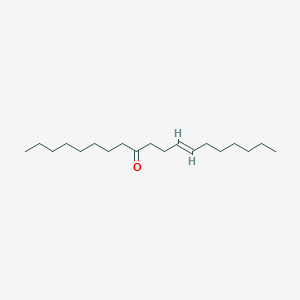
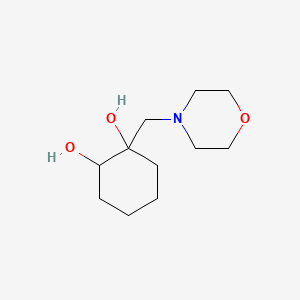
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
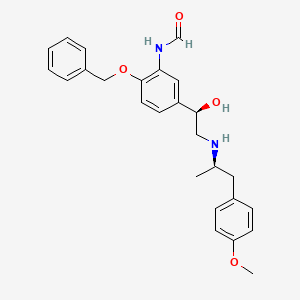
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
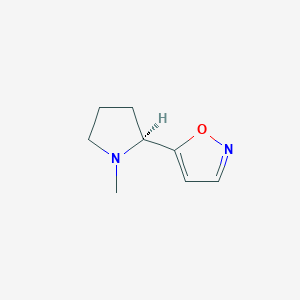
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
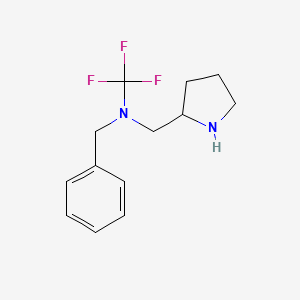
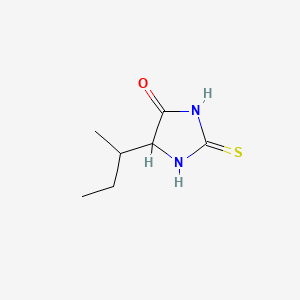

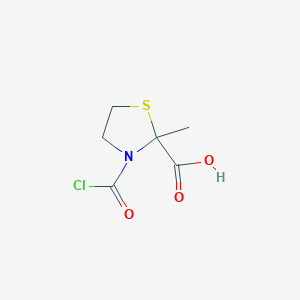
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)
